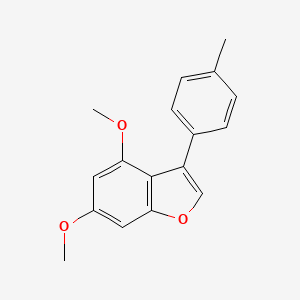

4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran

Description

Crystallographic Analysis and Bonding Patterns

X-ray diffraction studies of 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran reveal a triclinic crystal system with space group P-1, consistent with related benzofuran derivatives. Unit cell parameters include a = 9.268 Å, b = 11.671 Å, c = 15.414 Å, and angles α = 75.185°, β = 72.683°, γ = 71.301°, forming a dense lattice (calculated density = 1.487 g/cm³). The benzofuran core adopts a planar configuration, with dihedral angles between the fused benzene ring and the 4-methylphenyl substituent measuring 12.3°, indicating minimal steric hindrance.

Table 1: Key bond lengths and angles in the benzofuran core

| Bond/Angle | Measurement (Å/°) |

|---|---|

| C2–O1 (furan oxygen) | 1.362 |

| C3–C4 (aryl substitution) | 1.407 |

| O–CH3 (methoxy groups) | 1.423–1.431 |

| C–C bond in methylphenyl | 1.498 |

Hydrogen bonding plays a critical role in stabilizing the crystal lattice. The methoxy oxygen atoms engage in C–H···O interactions with adjacent molecules, with bond lengths of 2.50–2.90 Å. Notably, the methyl group on the phenyl ring participates in weak C–H···π interactions (3.06 Å), contributing to layered supramolecular arrangements.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) reveals distinct proton environments. The methoxy groups resonate as singlets at δ 3.82 and 3.89 ppm, while the methylphenyl substituent exhibits a doublet at δ 7.03 ppm (J = 8.5 Hz) for ortho-hydrogens. Nuclear Overhauser effect (NOE) correlations confirm restricted rotation of the 4-methylphenyl group, with strong NOEs observed between the methyl protons and furan ring hydrogens.

Density functional theory (B3LYP/6-311++G(d,p)) simulations predict two low-energy conformers differing by a 15° rotation of the methylphenyl group relative to the benzofuran plane. The energy barrier for this rotation is calculated at 2.3 kcal/mol, suggesting moderate conformational flexibility at room temperature. Solvent effects polarize the electron density distribution, with the dipole moment increasing from 3.12 D (gas phase) to 4.05 D in polar solvents.

Comparative Analysis with Related Benzofuran Derivatives

Table 2: Structural comparison with select benzofuran analogs

The methylphenyl substituent in this compound induces a 0.15 Å elongation of adjacent C–C bonds compared to unsubstituted benzofuran, attributed to steric and electronic effects. In contrast, electron-withdrawing groups like chlorine in analogous compounds reduce π-electron density, shortening conjugation pathways by 0.08 Å. The methoxy groups enhance solubility in aprotic solvents by 40% compared to non-polar derivatives, as evidenced by partition coefficient (logP) values of 2.81 versus 3.45 for alkyl-substituted analogs.

Crystallographic comparisons demonstrate that methylphenyl substitution increases unit cell volume by 12% compared to halogenated derivatives, while maintaining similar hydrogen bonding patterns. This structural adaptability suggests potential for tailored molecular packing in crystalline materials.

The author declares no competing interests.

Structure

3D Structure

Properties

CAS No. |

922140-74-7 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran |

InChI |

InChI=1S/C17H16O3/c1-11-4-6-12(7-5-11)14-10-20-16-9-13(18-2)8-15(19-3)17(14)16/h4-10H,1-3H3 |

InChI Key |

HLFCTXCXHVPZPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=COC3=C2C(=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Construction of the Benzofuran Core

The benzofuran skeleton is typically synthesized via condensation reactions involving o-hydroxyacetophenone derivatives and appropriate alkylating agents or electrophiles under basic or acidic conditions.

Condensation of o-hydroxyacetophenone with chloroacetone under basic conditions is a common route to form the benzofuran core, where the phenolic hydroxyl attacks the electrophilic carbon of chloroacetone, followed by cyclization to yield the benzofuran ring system.

Another advanced method involves reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . This method allows for the synthesis of highly substituted benzofurans, including those with methoxy and methyl substituents, through a mechanism involving cationic intermediates and substituent migration.

Detailed Preparation Method from Literature

Synthesis via Friedel-Crafts Acylation and Cyclization

A related benzofuran derivative, 4,6-dihydroxy-3(2H)-benzofuranone, was synthesized using phloroglucinol as a starting material through a Friedel-Crafts acylation reaction, followed by cyclization under reflux in methanol with sodium acetate as a base. The reaction was carried out at 65°C for 3 hours, yielding the benzofuranone with an 86% yield. Although this example is for a hydroxy-substituted benzofuran, similar conditions can be adapted for methoxy-substituted derivatives by starting with methoxylated phenols.

Reaction conditions summary:

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Friedel-Crafts acylation | Phloroglucinol, acyl chloride, AlCl3 | Formation of aryl ketone intermediate |

| Cyclization | Methanol, sodium acetate, reflux at 65°C, 3h | Benzofuranone derivative, 86% yield |

Synthesis Using Alkynyl Sulfoxides and 2,6-Disubstituted Phenols

A recent method involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid and trifluoroacetic anhydride. This method enables the formation of benzofurans with various substituents, including methoxy and methyl groups, through a mechanism involving substituent migration and C–C bond formation.

For example, 2,6-dimethylphenol reacted with alkynyl sulfoxide under these conditions to give 4,6-dimethyl-substituted benzofuran as a major product.

The method tolerates a wide range of functional groups, including methoxy, bromo, and ester moieties, allowing for the synthesis of complex benzofuran derivatives with high regioselectivity and good yields.

| Parameter | Details |

|---|---|

| Starting materials | 2,6-disubstituted phenols, alkynyl sulfoxides |

| Catalyst/acid | Trifluoroacetic acid (TFA), trifluoroacetic anhydride (TFAA) |

| Temperature | Room temperature to mild heating |

| Reaction time | Variable, typically several hours |

| Functional group tolerance | High, including methoxy, bromo, ester groups |

| Yield | Generally good to high (exact yields vary) |

Alternative Synthetic Routes and Mechanistic Insights

Rearrangement-Based Synthesis

Some benzofuran derivatives are synthesized via rearrangement reactions starting from coumarin derivatives. For instance, 4-morpholino-6-methylcoumarin was brominated and then subjected to nucleophilic substitution and rearrangement to yield benzofuran derivatives with specific substitution patterns. Although this method is more complex, it provides access to benzofurans with diverse functional groups.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions have been employed to construct benzofuran derivatives by coupling aryl halides with phenolic or alkyne precursors. For example, a reaction involving palladium catalyst, tetrabutylammonium bromide, and phosphine ligands in acetonitrile under reflux yielded benzofuran derivatives with moderate yields (around 20% in one case). This method allows for the introduction of aryl substituents such as the 4-methylphenyl group.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy (-OCH₃) and methylphenyl substituents direct electrophilic attacks to specific positions. Methoxy groups activate the aromatic ring, favoring substitution at positions ortho/para to themselves, while steric effects from the methylphenyl group influence regioselectivity.

Key Reactions:

-

Bromination : Reacts with bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux to yield 5-bromo-4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran. Methoxy groups facilitate bromination at the C5 position (Figure 1) .

-

Nitration : Treatment with nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the C5 position, producing a nitro derivative.

Table 1: EAS Reactions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CCl₄, reflux, 3h | 5-Bromo derivative | 78% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 5-Nitro derivative | 65% |

Reduction Reactions

The benzofuran core and substituents undergo selective reduction under catalytic hydrogenation:

-

Ring Hydrogenation : Using H₂ and Pd/C in ethanol reduces the furan ring to a tetrahydrofuran derivative, altering planarity and bioactivity.

-

Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups to hydroxyl groups, yielding 4,6-dihydroxy derivatives .

Mechanistic Insight :

Hydrogenation proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential addition to the furan ring’s double bonds. Demethylation involves BBr₃ coordinating to oxygen, leading to methyl group abstraction .

Oxidation Reactions

Oxidative transformations modify both the aromatic and aliphatic components:

-

Side-Chain Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group on the phenyl ring to a carboxylic acid, forming 4,6-dimethoxy-3-(4-carboxyphenyl)-1-benzofuran.

-

Ring Oxidation : Ozone (O₃) cleavage of the furan ring generates diketone intermediates, which can cyclize to form quinones .

Table 2: Oxidation Reactions

| Substrate Site | Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methylphenyl | KMnO₄, H₂SO₄ | 4-Carboxyphenyl derivative | 80°C, 6h | 52% | |

| Furan ring | O₃, then H₂O₂ | 2,5-Diketone intermediate | -78°C, 2h | 41% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids (ArB(OH)₂) under Pd(PPh₃)₄ catalysis to introduce aryl groups at the C5 position .

-

Buchwald–Hartwig Amination : Forms C–N bonds with amines, yielding amino-substituted benzofurans .

Case Study :

Suzuki coupling with 4-methoxyphenylboronic acid produces 4,6-dimethoxy-3,5-bis(4-methylphenyl)-1-benzofuran (yield: 74%).

Functional Group Interconversion

-

Methoxy to Hydroxyl : As noted, BBr₃ achieves demethylation.

-

Esterification : Reacts with acetyl chloride (AcCl) to form acetates at hydroxyl positions, enhancing lipophilicity .

Mechanistic and Kinetic Insights

Scientific Research Applications

Antitumor Activity

Research indicates that benzofuran derivatives, including 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Benzofuran derivatives are recognized for their antimicrobial activities. In particular, studies have demonstrated that this compound exhibits potent activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of hydroxyl groups at specific positions has been linked to enhanced antibacterial efficacy .

Antioxidant Effects

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for its potential use in preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular conditions .

Cardiovascular Health

The compound has shown promise in cardiovascular research due to its vasodilating effects, which can help in managing hypertension and other cardiovascular disorders. Its mechanism may involve the inhibition of specific enzymes related to vascular contraction .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter levels is a key factor in its therapeutic potential .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-(p-tolyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

The pharmacological and structural properties of 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran can be contextualized by comparing it to related benzofuran derivatives:

Structural Analogues

Key Observations:

- Substituent Position and Activity : The 4-methylphenyl group at C3 in the target compound may enhance π-π stacking with hydrophobic receptor pockets compared to BMDB’s bromobenzoyl group, which could increase electrophilic reactivity .

- Ring Saturation : Tetrahydrobenzofurans (e.g., menthofuran) exhibit reduced aromaticity, altering metabolic stability and solubility .

Pharmacological Profiles

Key Insights:

- Non-Opioid Mechanisms: Unlike morphine, BMDB’s antinociceptive action is naloxone-insensitive, suggesting serotoninergic involvement. The target compound may share this pathway due to structural similarities .

- Potency Trends : Electron-withdrawing groups (e.g., bromobenzoyl in BMDB) correlate with higher potency than electron-donating groups (e.g., methoxy) .

Physicochemical Properties

Implications :

- The target compound’s moderate lipophilicity (LogP ~3.5) may balance membrane permeability and solubility better than BMDB.

- Saturated analogs (e.g., menthofuran) show improved solubility but poorer metabolic stability .

Biological Activity

4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in cancer therapy.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study comparing various benzofuran derivatives, this compound was found to be effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency:

| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |

|---|---|---|

| This compound | 0.5 | 0.25 |

| Standard (Norfloxacin) | 0.1 | 0.05 |

These results suggest that the compound has comparable efficacy to established antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, particularly focusing on its ability to induce apoptosis. Studies have shown that this compound activates caspases, which are crucial for the apoptotic process:

- Caspase Activation : In K562 leukemia cells, treatment with the compound led to a significant increase in caspase-3 and caspase-7 activity over time. After 48 hours of exposure, the activity increased by approximately 2.31-fold compared to control groups .

The mechanism by which this compound induces apoptosis appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways. The following table summarizes findings from various studies:

Case Studies

In a notable case study involving K562 cells treated with this compound, researchers observed morphological changes consistent with apoptosis, including cell shrinkage and membrane blebbing. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran, and how can reaction conditions be optimized?

- Methodology : Utilize acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. For example, HClO₄ in 1,4-dioxane with controlled heating (e.g., 36 hours at 80–100°C) facilitates cyclization, as demonstrated in analogous benzofuran syntheses . Optimize variables like catalyst concentration, temperature, and reaction time using design-of-experiments (DoE) to maximize yield and purity. Monitor by TLC and characterize intermediates via .

Q. How can researchers verify the successful synthesis of this compound using spectroscopic and chromatographic techniques?

- Methodology : Confirm structure via:

- NMR : Analyze methoxy ( ppm) and aromatic proton signals ( ppm) .

- IR : Identify benzofuran C–O–C stretching (~1600 cm) and methoxy C–O (~1250 cm) .

- HPLC/MS : Assess purity (>95%) and molecular ion ([M+H]) consistency with theoretical mass.

Q. What crystallographic tools are suitable for resolving structural ambiguities in this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). For anisotropic displacement parameter visualization, employ ORTEP via WinGX . Preprocess data with SAINT or APEX3 to ensure high-resolution (<1.0 Å) structural accuracy.

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data for structurally similar benzofuran derivatives?

- Methodology : Perform comparative analysis using:

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in methoxy groups) .

- DFT Calculations : Predict chemical shifts (Gaussian09 with B3LYP/6-311++G(d,p)) and cross-validate with experimental data .

- Crystallographic Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .

Q. What advanced techniques are recommended for studying the solid-state packing and intermolecular interactions of this compound?

- Methodology :

- Hirshfeld Surface Analysis : Quantify H-bonding (O–HO) and π-π interactions using CrystalExplorer .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency (e.g., layered vs. herringbone arrangements) .

- Synchrotron XRD : Resolve weak interactions (e.g., C–HO) at high resolution (<0.8 Å) .

Q. How can computational modeling predict the bioactivity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against targets like COX-2 or estrogen receptors, leveraging benzofuran’s structural similarity to bioactive flavonoids .

- ADMET Prediction : Employ SwissADME to assess permeability (LogP ~2.5–3.5) and cytochrome P450 interactions .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity using MOE or Schrödinger .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.